molecular formula C17H15N3O3S2 B12179284 N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

Cat. No.: B12179284
M. Wt: 373.5 g/mol
InChI Key: NWYQVFFSDKMRIE-UHFFFAOYSA-N
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Description

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound that features a furan ring, a thiazolidinone ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through techniques such as crystallization or flash chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, thiazolidine derivatives, and substituted acetamides.

Scientific Research Applications

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is unique due to its combination of a furan ring, thiazolidinone ring, and acetamide group

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[3-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H15N3O3S2/c1-11(21)19-13-5-2-4-12(8-13)18-9-15-16(22)20(17(24)25-15)10-14-6-3-7-23-14/h2-9,22H,10H2,1H3,(H,19,21)

InChI Key

NWYQVFFSDKMRIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O

Origin of Product

United States

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